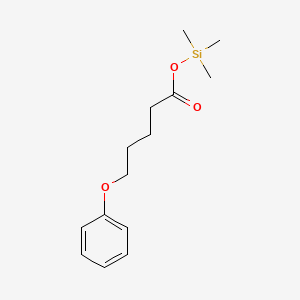![molecular formula C19H27N3O3S B13815099 {1-[(Diisopropylcarbamoyl)-methyl]-1H-benzoimidazol-2-ylsulfanyl}-acetic acid ethyl ester](/img/structure/B13815099.png)
{1-[(Diisopropylcarbamoyl)-methyl]-1H-benzoimidazol-2-ylsulfanyl}-acetic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{1-[(Diisopropylcarbamoyl)-methyl]-1H-benzoimidazol-2-ylsulfanyl}-acetic acid ethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoimidazole ring, a diisopropylcarbamoyl group, and an ethyl ester functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(Diisopropylcarbamoyl)-methyl]-1H-benzoimidazol-2-ylsulfanyl}-acetic acid ethyl ester typically involves multiple steps. One common method includes the reaction of benzoimidazole derivatives with diisopropylcarbamoyl chloride under controlled conditions. The resulting intermediate is then reacted with ethyl bromoacetate to form the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
{1-[(Diisopropylcarbamoyl)-methyl]-1H-benzoimidazol-2-ylsulfanyl}-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, using reagents like sodium methoxide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new ester derivatives .
科学的研究の応用
Chemistry
In chemistry, {1-[(Diisopropylcarbamoyl)-methyl]-1H-benzoimidazol-2-ylsulfanyl}-acetic acid ethyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research .
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
作用機序
The mechanism of action of {1-[(Diisopropylcarbamoyl)-methyl]-1H-benzoimidazol-2-ylsulfanyl}-acetic acid ethyl ester involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions .
類似化合物との比較
Similar Compounds
- {1-[(Diisopropylcarbamoyl)-methyl]-1H-benzoimidazol-2-ylsulfanyl}-acetic acid methyl ester
- {1-[(Diisopropylcarbamoyl)-methyl]-1H-benzoimidazol-2-ylsulfanyl}-propionic acid ethyl ester
- {1-[(Diisopropylcarbamoyl)-methyl]-1H-benzoimidazol-2-ylsulfanyl}-butyric acid ethyl ester
Uniqueness
The uniqueness of {1-[(Diisopropylcarbamoyl)-methyl]-1H-benzoimidazol-2-ylsulfanyl}-acetic acid ethyl ester lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C19H27N3O3S |
|---|---|
分子量 |
377.5 g/mol |
IUPAC名 |
ethyl 2-[1-[2-[di(propan-2-yl)amino]-2-oxoethyl]benzimidazol-2-yl]sulfanylacetate |
InChI |
InChI=1S/C19H27N3O3S/c1-6-25-18(24)12-26-19-20-15-9-7-8-10-16(15)21(19)11-17(23)22(13(2)3)14(4)5/h7-10,13-14H,6,11-12H2,1-5H3 |
InChIキー |
GAEWKTMYFNRGGO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2N1CC(=O)N(C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-2-((E)-3-[1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]-1-propenyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B13815019.png)
![N-[Bis(phenoxy)phosphoryl]-2-dipropoxyphosphorylsulfanylethanamine](/img/structure/B13815020.png)
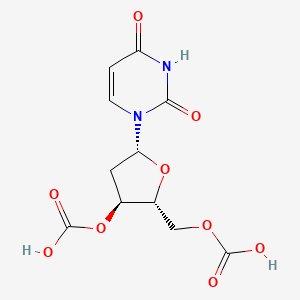
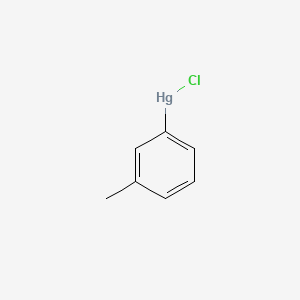
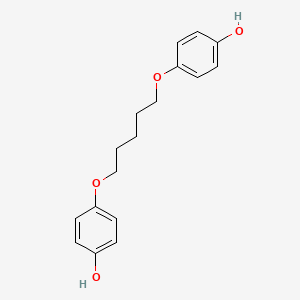
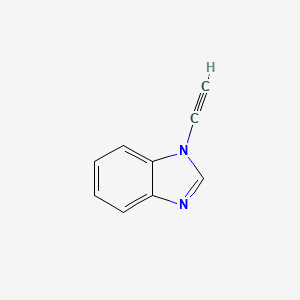
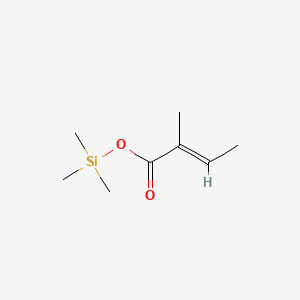
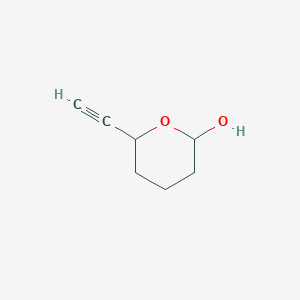
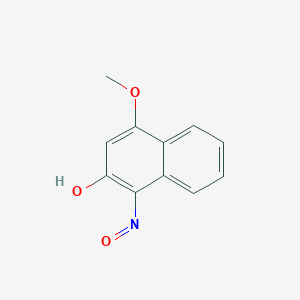
![[4-(4-Chloro-phenyl)-piperazin-1-YL]-pyridin-4-YL-acetic acid](/img/structure/B13815063.png)
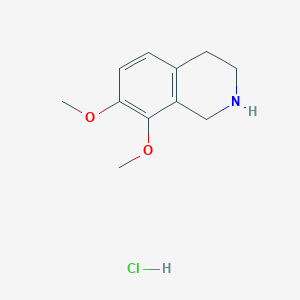
![4-N,4-N-dimethyl-13-nitro-6-N-propan-2-yl-1,3,5,8,9,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,12,14,16-octaene-4,6-diamine](/img/structure/B13815070.png)

